molecular formula C18H18N2O3 B4816379 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}-4-methylbenzoic acid

3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}-4-methylbenzoic acid

Cat. No.: B4816379
M. Wt: 310.3 g/mol
InChI Key: ZYXWRTPWRRULDB-UHFFFAOYSA-N
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Description

3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}-4-methylbenzoic acid is a complex organic compound that features both an indene and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}-4-methylbenzoic acid typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the Indene Moiety: The indene structure can be synthesized through a Friedel-Crafts alkylation reaction, followed by cyclization.

    Amidation Reaction: The indene derivative is then reacted with an appropriate amine to form the amide linkage.

    Introduction of the Benzoic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.

Chemical Reactions Analysis

Types of Reactions

3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}-4-methylbenzoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different biological activities.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}-4-methylbenzoic acid has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It may be studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: The compound could be investigated as a potential drug candidate for various diseases.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}-4-methylbenzoic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}-4-chlorobenzoic acid
  • 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}-4-nitrobenzoic acid
  • 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}-4-hydroxybenzoic acid

Uniqueness

What sets 3-{[(2,3-dihydro-1H-inden-5-ylamino)carbonyl]amino}-4-methylbenzoic acid apart from similar compounds is its specific substitution pattern, which can lead to unique chemical and biological properties. For example, the presence of the methyl group may influence the compound’s solubility, reactivity, and interaction with biological targets.

Properties

IUPAC Name

3-(2,3-dihydro-1H-inden-5-ylcarbamoylamino)-4-methylbenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O3/c1-11-5-6-14(17(21)22)10-16(11)20-18(23)19-15-8-7-12-3-2-4-13(12)9-15/h5-10H,2-4H2,1H3,(H,21,22)(H2,19,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYXWRTPWRRULDB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)O)NC(=O)NC2=CC3=C(CCC3)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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